molecular formula C17H12F2N2O3 B11433468 2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

Cat. No.: B11433468
M. Wt: 330.28 g/mol
InChI Key: SHFMSYSEXCKJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methylamino group and a difluorobenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the methylamino group and the difluorobenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-difluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide include:

  • 2,6-difluoro-4’-N,N-dimethylamino stilbene
  • 2,6-difluoro-4’-N-methylamino stilbene

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H12F2N2O3

Molecular Weight

330.28 g/mol

IUPAC Name

2,6-difluoro-N-[4-(methylamino)-2-oxochromen-3-yl]benzamide

InChI

InChI=1S/C17H12F2N2O3/c1-20-14-9-5-2-3-8-12(9)24-17(23)15(14)21-16(22)13-10(18)6-4-7-11(13)19/h2-8,20H,1H3,(H,21,22)

InChI Key

SHFMSYSEXCKJMP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.